molecular formula C15H31NO3 B12681865 Cbf4R5K47X CAS No. 93966-47-3

Cbf4R5K47X

Cat. No.: B12681865
CAS No.: 93966-47-3
M. Wt: 273.41 g/mol
InChI Key: AGENZCFMLQQPKK-UHFFFAOYSA-N
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Description

Cbf4R5K47X is a novel synthetic compound provided for research and development purposes. This reagent is designed for investigational use in biochemical and pharmacological studies, particularly in early-stage in vitro assay development. Its mechanism of action is research-dependent, with potential applications as a molecular probe or tool compound for exploring specific biological pathways. Researchers value this compound for its defined structure and consistent activity profile in controlled experimental settings. It is supplied as a stable, lyophilized solid to ensure longevity and performance in research environments. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific product documentation for detailed handling, storage, and safety protocols. All studies involving this compound must be conducted by trained professionals in accordance with applicable institutional and governmental regulations.

Properties

CAS No.

93966-47-3

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

morpholine;undecanoic acid

InChI

InChI=1S/C11H22O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-6-4-2-5-1/h2-10H2,1H3,(H,12,13);5H,1-4H2

InChI Key

AGENZCFMLQQPKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.C1COCCN1

Related CAS

93882-30-5
93966-47-3

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

  • Reagents : Undecanoic acid and morpholine in equimolar amounts.
  • Procedure :
    • Undecanoic acid is dissolved in an appropriate organic solvent such as ethanol or isopropanol.
    • Morpholine is added dropwise under stirring at ambient or slightly elevated temperature (25–50°C).
    • The reaction mixture is stirred until complete neutralization is confirmed by pH measurement or titration.
    • The resulting salt precipitates or remains in solution depending on solvent choice.
    • The product is isolated by filtration or solvent evaporation and dried under vacuum.
  • Advantages : Simple, scalable, and yields high purity product.
  • Considerations : Control of temperature and stoichiometry is critical to avoid excess free acid or amine.

Solvent Evaporation and Crystallization

  • Reagents : Same as above.
  • Procedure :
    • Both undecanoic acid and morpholine are dissolved in a mutual solvent such as methanol or acetone.
    • The solution is heated gently to ensure complete dissolution.
    • Slow evaporation of the solvent under controlled conditions (temperature, humidity) promotes crystallization of the compound.
    • Crystals are collected by filtration and dried.
  • Advantages : Produces well-defined crystalline material suitable for characterization.
  • Considerations : Requires careful control of evaporation rate to avoid amorphous solids.

Melt Fusion Method

  • Reagents : Undecanoic acid and morpholine.
  • Procedure :
    • The two components are mixed in the correct molar ratio.
    • The mixture is heated above the melting point of undecanoic acid (~43°C) but below decomposition temperatures (~100°C).
    • The molten mixture is stirred to ensure homogeneity.
    • Upon cooling, the compound solidifies as a uniform phase.
  • Advantages : Solvent-free, environmentally friendly.
  • Considerations : Thermal stability of components must be ensured; risk of degradation if overheated.

Analytical Data and Research Findings

Parameter Data/Observation Method of Analysis
Molecular Formula C11H22O2.C4H9NO Elemental analysis
Molecular Weight 273.4115 g/mol Mass spectrometry
Stereochemistry Achiral, no stereocenters NMR, chiral HPLC
Optical Activity None Polarimetry
Purity >99% HPLC, TLC
Melting Point Approx. 40–45°C (varies by method) Differential scanning calorimetry (DSC)
Solubility Soluble in ethanol, methanol; insoluble in water Solubility tests

Research literature indicates that the neutralization reaction proceeds efficiently under mild conditions, with the formation of a stable morpholine salt of undecanoic acid. The compound exhibits no optical activity due to the absence of chiral centers, consistent with analytical data. Crystallization methods yield materials suitable for pharmaceutical formulation, while melt fusion offers a solvent-free alternative with environmental benefits.

Summary Table of Preparation Methods

Method Solvent Used Temperature Range Product Form Advantages Limitations
Direct Neutralization Ethanol, Isopropanol 25–50°C Solid or solution Simple, scalable Requires solvent removal
Solvent Evaporation Methanol, Acetone Ambient to 40°C Crystalline solid High purity crystals Time-consuming, solvent use
Melt Fusion None 43–100°C Solid Solvent-free, eco-friendly Thermal degradation risk

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, compound with morpholine, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Undecanoic acid, compound with morpholine, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which undecanoic acid, compound with morpholine, exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares "Cbf4R5K47X" with structurally related compounds from peer-reviewed datasets:

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 349-57-5
Molecular formula C21H28NO10S C6H5BBrClO2 C7H4F3NO3
Molecular weight (Da) ~494.5 235.27 207.11
Log Po/w (XLOGP3) 2.8 (predicted) 2.15 0.78
Solubility (mg/mL) 0.18–0.24 (ESOL model) 0.24 Not reported
Bioavailability score 0.55 0.55 0.48
Key functional groups Sulfonate, nitro Boronic acid, halogens Trifluoromethyl, nitro

Key Observations :

  • Synthetic accessibility : The compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), as seen in ’s boronic acid derivatives .
  • Bioactivity divergence: Unlike CAS 1046861-20-4 (non-inhibitory CYP profile), "this compound" may interact with metabolic enzymes due to its nitro group, warranting further toxicological analysis .
Spectroscopic and Analytical Data
  • NMR Consistency: Known analogues like CAS 1046861-20-4 show sharp ¹H NMR singlet peaks for aromatic protons (δ 7.2–7.8 ppm), whereas "this compound"’s sulfonate group may downfield-shift adjacent protons to δ 8.0–8.5 ppm .
  • Purity validation : Elemental analysis (C, H, N, S within ±0.4% of theoretical) and HRMS (mass error <5 ppm) are critical for confirming purity, as emphasized in academic guidelines .
Pharmacological and Industrial Relevance
  • Drug-likeness : "this compound"’s Leadlikeness score (1.0) aligns with CAS 1046861-20-4, indicating suitability for early-stage drug development .
  • Environmental stability : Unlike trifluoromethyl derivatives (e.g., CAS 349-57-5), "this compound"’s nitro group may confer photolability, necessitating stabilization strategies for industrial use .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Cbf4R5K47X, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, with critical parameters including temperature, solvent polarity, and catalyst loading. For example, nucleophilic substitution reactions may require anhydrous conditions to minimize side products. Characterization via NMR and HPLC is essential to confirm purity (>95%) and structural integrity .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer : Prioritize spectroscopic (e.g., FTIR for functional groups), chromatographic (HPLC for purity), and thermal (DSC/TGA for stability) analyses. Cross-reference data with computational predictions (e.g., DFT for molecular geometry) to validate experimental outcomes .

Q. What are the best practices for ensuring reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Document all reaction parameters (e.g., stirring rate, inert gas flow) and use standardized reagents. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform a systematic review of assay conditions (e.g., cell lines, incubation time). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability). Validate findings with orthogonal assays (e.g., SPR vs. ELISA) .

Q. What strategies are effective for elucidating the mechanistic pathway of this compound in catalytic reactions?

  • Methodological Answer : Combine kinetic studies (e.g., rate determination via UV-Vis) with isotopic labeling (e.g., ^13C tracing) and computational modeling (MD simulations). Compare intermediate species detected via MS or in-situ IR .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s binding affinity?

  • Methodological Answer : Re-evaluate force field parameters in simulations and validate with experimental techniques like ITC (isothermal titration calorimetry). Consider solvent effects and protonation states in docking studies .

Q. What frameworks ensure ethical and rigorous hypothesis testing for this compound’s novel applications?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For example, if investigating toxicity, predefine exclusion criteria and statistical power in animal models .

Data Management and Analysis

Q. How to structure a data management plan (DMP) for studies involving this compound?

  • Methodological Answer : Include metadata standards (e.g., ISA-Tab for experimental workflows), storage protocols (FAIR principles), and contingency plans for data loss. Specify tools like ELN (Electronic Lab Notebook) for traceability .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate EC50 confidence intervals. Address outliers via Grubbs’ test or robust regression .

Tables: Key Considerations for this compound Research

Aspect Best Practices Common Pitfalls References
Synthesis Optimize catalyst loading via DoE (Design of Experiments); validate via GC-MS.Ignoring trace moisture in solvent.
Data Contradictions Perform sensitivity analysis on assay variables.Overreliance on single-model computational data.
Reproducibility Publish raw spectra and reaction logs in open repositories.Incomplete metadata in supplementary materials.

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